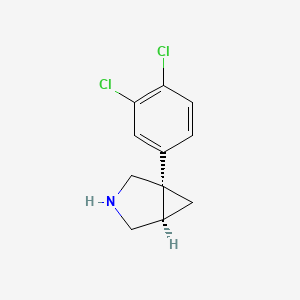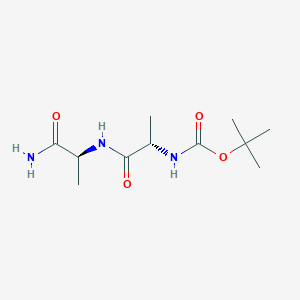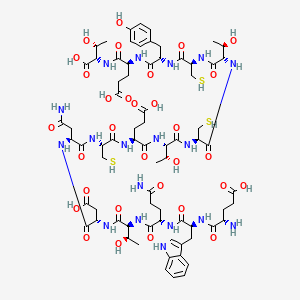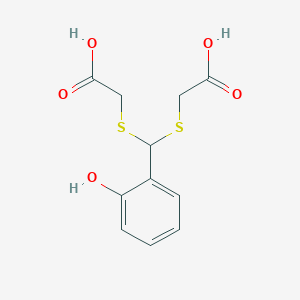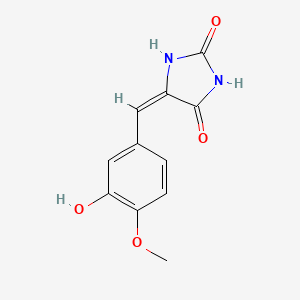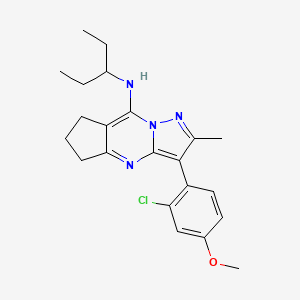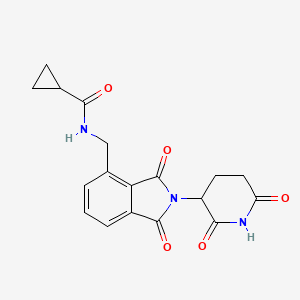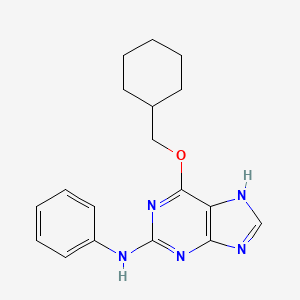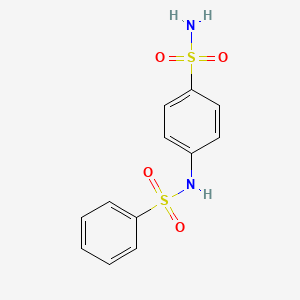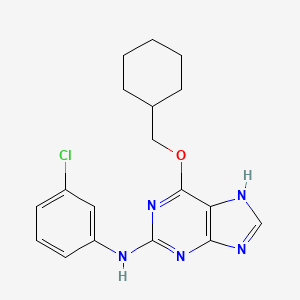
6-Cyclohexylmethoxy-2-(3'-chloroanilino) purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves several steps. One common synthetic route includes the reaction of 6-chloropurine with cyclohexylmethanol in the presence of a base to form 6-cyclohexylmethoxypurine. This intermediate is then reacted with 3-chloroaniline under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino group, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine involves its interaction with cyclin-dependent kinases (CDKs). It functions through the formation of specific serine/threonine protein kinase holoenzyme complexes with CDK1 or CDK2. The cyclin subunit confers the substrate specificity of these complexes and differentially interacts with and activates CDK1 and CDK2 throughout the cell cycle . This interaction modulates the progression of the cell cycle, particularly at the G1-S transition and G2 phase .
相似化合物的比较
6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine can be compared with other similar compounds, such as:
O6-cyclohexylmethyl-2-(4’-sulfamoylanilino) purine: This compound also inhibits CDKs and has been shown to inhibit the growth of MCF-7 cells.
N-(3-chlorophenyl)-6-(cyclohexylmethoxy)-3H-purin-2-amine: Another similar compound with comparable CDK inhibitory activity.
The uniqueness of 6-Cyclohexylmethoxy-2-(3’-chloroanilino) purine lies in its specific structural features and its ability to form stable complexes with CDKs, making it a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
444722-81-0 |
|---|---|
分子式 |
C18H20ClN5O |
分子量 |
357.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-6-(cyclohexylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C18H20ClN5O/c19-13-7-4-8-14(9-13)22-18-23-16-15(20-11-21-16)17(24-18)25-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H2,20,21,22,23,24) |
InChI 键 |
OUEGMEMDEAOAEG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



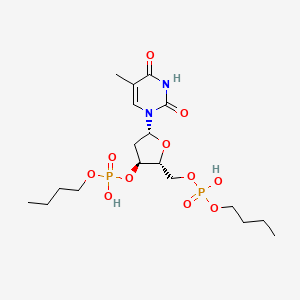
![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)
